2-(2-Fluoro-4-methoxycarbonylphenyl)phenol
Overview
Description
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol is an organic compound with the molecular formula C14H11FO3 It is a derivative of phenol, where the phenyl group is substituted with a fluoro and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluorophenol with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the desired biphenyl structure.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones are formed as major products.
Reduction: Alcohols are formed as major products.
Substitution: Substituted phenols are formed as major products.
Scientific Research Applications
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2-Fluoro-4-methoxycarbonylbenzeneboronic acid
- 4-Methoxycarbonyl-2-fluorophenylboronic acid
Uniqueness
2-(2-Fluoro-4-methoxycarbonylphenyl)phenol is unique due to the presence of both fluoro and methoxycarbonyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-hydroxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-10(12(15)8-9)11-4-2-3-5-13(11)16/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZPPCZOOXAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683577 | |
Record name | Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-09-8 | |
Record name | Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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